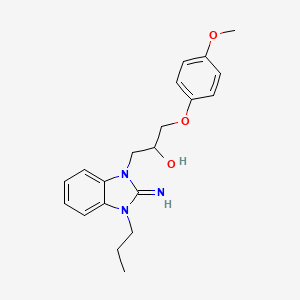![molecular formula C18H15N3O6S B11612750 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid CAS No. 68274-44-2](/img/structure/B11612750.png)
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfamoyl group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the Robinson–Gabriel synthesis by dehydrating 2-acylaminoketones . The benzoic acid derivative is then functionalized with a sulfamoyl group through a sulfonation reaction, followed by coupling with the oxazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the synthesis of oxazole rings and large-scale sulfonation and coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles under specific conditions.
Reduction: The compound can be reduced at the sulfamoyl group to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazole rings.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amines, and halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the oxazole ring.
Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. The sulfamoyl group can enhance the compound’s binding affinity to its targets, leading to more effective inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl)benzoic acid
- 2-(4-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]phenyl)benzoic acid
- 2-(4-[(5-Methyl-1,2-oxazol-3-yl)amino]phenyl)benzoic acid
Uniqueness
2-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)benzoic acid is unique due to the presence of both the oxazole ring and the sulfamoyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
68274-44-2 |
|---|---|
Molekularformel |
C18H15N3O6S |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H15N3O6S/c1-11-10-16(20-27-11)21-28(25,26)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-10H,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI-Schlüssel |
LFZPOQZYPNVOOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612673.png)

![ethyl 6-methyl-4-[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11612676.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)
![Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11612689.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612693.png)
![Methyl 4-[(4-{3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11612697.png)
![13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11612703.png)
![6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11612715.png)
![3-(furan-2-ylmethyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11612722.png)
![1-[6-(4-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11612733.png)
![2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11612741.png)
![Ethyl 4-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B11612745.png)
![3-Phenyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612746.png)
